molecular formula C13H14N4OS B6567448 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946351-36-6

2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6567448
CAS No.: 946351-36-6
M. Wt: 274.34 g/mol
InChI Key: PUFZBWOEJOFUDX-UHFFFAOYSA-N
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Description

2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings

Mechanism of Action

Target of Action

The primary targets of 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This inhibition leads to a decrease in DNA repair and cell growth, thereby inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. Inhibition of PARP-1 leads to the accumulation of DNA damage, while inhibition of EGFR disrupts cell signaling pathways that regulate cell growth and division . This results in the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The presence of a carboxamide functionality in the composition of organic molecules has been found to be essential in many clinically approved synthetic and naturally derived drugs . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. For example, one study found that a similar compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . This compound also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the reaction of 2-methylbenzoyl chloride with 5-amino-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazolothiadiazine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The benzamide moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with amine functionalities.

    Substitution: Halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Comparison with Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different ring fusion.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings.

Uniqueness: 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple enzymes and interact with various molecular targets makes it a versatile compound for drug development .

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-5-2-3-6-10(9)11(18)14-12-15-16-13-17(12)7-4-8-19-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFZBWOEJOFUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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